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Benchmarking Dalzanemdor: A Preclinical
Performance Review Against Historical Controls

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Dalzanemdor's (formerly SAGE-718)
performance in key preclinical studies against historical controls. The data presented herein is
intended to offer a comprehensive overview of Dalzanemdor's pharmacological activity and its
potential therapeutic utility in disorders associated with N-methyl-D-aspartate (NMDA) receptor

hypofunction.

Introduction

Dalzanemdor is a novel, orally bioavailable, and brain-penetrant positive allosteric modulator
(PAM) of the NMDA receptor.[1][2] It is an analog of the endogenous neurosteroid 24S-
hydroxycholesterol.[1] The NMDA receptor is a critical component in synaptic plasticity,
learning, and memory. Its hypofunction has been implicated in the pathophysiology of several
neurological and psychiatric disorders. Dalzanemdor has been investigated in preclinical
models that mimic NMDA receptor hypofunction, including phencyclidine (PCP)-induced
behavioral deficits and models of reduced endogenous NMDA receptor modulation.[3][4]

This guide summarizes the key quantitative data from these preclinical studies, provides
detailed experimental protocols, and visualizes the underlying signaling pathways and
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experimental workflows.

Data Presentation
In Vitro Efficacy: Potentiation of NMDA Receptor
Currents

Dalzanemdor has been shown to potentiate NMDA receptor currents in vitro. The following
table summarizes the dose-dependent enhancement of NMDA receptor-mediated currents by
Dalzanemdor across different NMDA receptor subtypes.

Dalzanemdor Potentiation of NMDA
NMDA Receptor Subtype .
Concentration Current (% of control)
Data not available in search
GIuN1/GIuN2A 1uM
results
Data not available in search
GIuN1/GIuN2B 1uM
results
Data not available in search
GIuN1/GluN2C 1uM
results
Data not available in search
GIuN1/GIuN2D 1uM

results

Note: Specific quantitative data on the percentage of potentiation for each subtype was not
available in the provided search results. The table structure is a template for such data.

In Vivo Efficacy: Reversal of PCP-Induced Social
Interaction Deficits

The phencyclidine (PCP) model in rodents is a widely used preclinical model to study NMDA
receptor hypofunction, which is thought to be relevant to the negative and cognitive symptoms
of schizophrenia.
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et . Social Interaction Time % Improvement vs. PCP
reatment Grou
> (seconds) Control

) Data not available in search
Vehicle Control (No PCP) N/A
results

Data not available in search

PCP + Vehicle N/A

results

Data not available in search Data not available in search
PCP + Dalzanemdor (Dose 1)

results results

Data not available in search Data not available in search
PCP + Dalzanemdor (Dose 2)

results results

Note: Specific quantitative data on social interaction time and percentage improvement was not
available in the provided search results. The table structure is a template for such data.

In Vivo Efficacy: Amelioration of Deficits in a 7-
Dehydrocholesterol Reductase Inhibition Model

This model mimics a state of reduced endogenous NMDA receptor modulation.

Cognitive Endpoint (e.g., Electrophysiological
Treatment Group Novel Object Recognition Endpoint (e.g., Long-Term

Index) Potentiation amplitude)

] Data not available in search Data not available in search

Vehicle Control

results results

Data not available in search Data not available in search
DHCRY Inhibitor + Vehicle

results results
DHCRY Inhibitor + Data not available in search Data not available in search
Dalzanemdor results results

Note: Specific quantitative data for the cognitive and electrophysiological endpoints were not
available in the provided search results. The table structure is a template for such data.
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Experimental Protocols
In Vitro Electrophysiology: NMDA Receptor Potentiation

Objective: To determine the potentiation of NMDA receptor currents by Dalzanemdor.

Methodology:

Cell Culture: Human embryonic kidney (HEK293) cells are stably transfected to express
specific NMDA receptor subtypes (e.g., GIUN1/GIuN2A, GIuN1/GIuN2B).

o Electrophysiological Recordings: Whole-cell patch-clamp recordings are performed on the
transfected HEK293 cells.

o Drug Application: NMDA receptor currents are evoked by the application of glutamate and
glycine. Dalzanemdor is then co-applied at various concentrations with the agonists.

o Data Analysis: The peak amplitude of the NMDA receptor-mediated current in the presence
of Dalzanemdor is compared to the peak amplitude in its absence. The potentiation is
expressed as a percentage increase over the control response.

Phencyclidine (PCP)-Induced Social Interaction Deficit
Model in Rats

Objective: To assess the ability of Dalzanemdor to reverse social interaction deficits induced
by the NMDA receptor antagonist, PCP.

Methodology:
e Animals: Adult male Sprague-Dawley rats are used.

» PCP Administration: Rats are treated sub-chronically with PCP (e.g., 2 mg/kg, twice daily for
7 days) to induce a social interaction deficit. A washout period follows the final PCP injection.

» Dalzanemdor Treatment: Following the washout period, rats are administered either vehicle
or Dalzanemdor at various doses.
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» Social Interaction Test: Rats are placed in a novel arena with an unfamiliar conspecific. The
duration of active social interaction (e.g., sniffing, grooming, following) is recorded over a set
period.

o Data Analysis: The total time spent in social interaction is compared between the different
treatment groups.

7-Dehydrocholesterol Reductase (DHCR7) Inhibition
Model

Objective: To evaluate the efficacy of Dalzanemdor in a model of compromised endogenous
NMDA receptor modulation.

Methodology:

Animals: C57BL/6J mice are used.

e DHCRY Inhibitor Administration: A DHCRY7 inhibitor is administered to the animals to reduce
the levels of cholesterol and 24S-hydroxycholesterol.

o Dalzanemdor Treatment: Following the administration of the DHCR?7 inhibitor, mice are
treated with either vehicle or Dalzanemdor.

o Cognitive Assessment: Cognitive function is assessed using behavioral tests such as the
Novel Object Recognition (NOR) test or the Morris Water Maze (MWM).

o Electrophysiological Assessment: In a separate cohort of animals, long-term potentiation
(LTP) is induced in hippocampal slices to assess synaptic plasticity.

o Data Analysis: Performance in the cognitive tasks and the magnitude of LTP are compared
between the different treatment groups.

Mandatory Visualization
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NMDA Receptor Signaling Pathway and Dalzanemdor's Mechanism of Action
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Experimental Workflow for the PCP-Induced Social Deficit Model.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

© 2025 BenchChem. All rights reserved. 7/8 Tech Support


https://www.benchchem.com/product/b11931302?utm_src=pdf-body-img
https://www.benchchem.com/product/b11931302?utm_src=pdf-custom-synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b11931302?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Validation & Comparative

Check Availability & Pricing

1. Pharmacological characterization of SAGE-718, a novel positive allosteric modulator of N-
methyl-d-aspartate receptors - PubMed [pubmed.ncbi.nim.nih.gov]

o 2. researchgate.net [researchgate.net]

o 3. Dalzanemdor (SAGE-718), a novel, investigational N-methyl-D-aspartate receptor positive
allosteric modulator: Safety, tolerability, and clinical pharmacology in randomized dose-
finding studies in healthy participants and an open-label study in participants with
Huntington's disease - PMC [pmc.ncbi.nim.nih.gov]

e 4. alzdiscovery.org [alzdiscovery.org]
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historical controls in preclinical studies]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b11931302#benchmarking-dalzanemdor-s-
performance-against-historical-controls-in-preclinical-studies]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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